![molecular formula C21H18FN5O2 B2636421 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide CAS No. 2034615-67-1](/img/structure/B2636421.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide, commonly known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
作用機序
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the BCR signaling pathway. By inhibiting BTK activity, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. Additionally, TAK-659 has been shown to inhibit the activity of other kinases, such as FLT3 and JAK2, which are also involved in cancer cell signaling.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to have potent antitumor activity in various types of cancer models, both in vitro and in vivo. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of cancer stem cells. Additionally, TAK-659 has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which can help to eliminate cancer cells.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential to cause toxicity in some cell types.
将来の方向性
There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a combination therapy with other cancer drugs, such as checkpoint inhibitors and chemotherapy. Another area of interest is the investigation of TAK-659 in combination with targeted therapies for specific types of cancer, such as HER2-positive breast cancer. Additionally, further studies are needed to understand the potential toxicities of TAK-659 and to identify biomarkers that can predict response to treatment.
合成法
The synthesis of TAK-659 involves several steps, including the preparation of 3-(4-fluorophenoxy)benzoic acid, which is then reacted with 1,2,4-triazolo[1,5-a]pyrimidine-6-amine to form the intermediate compound. This intermediate is then reacted with 3-bromopropylamine hydrobromide to form the final product TAK-659. The synthesis method has been optimized to achieve a high yield of the final product with good purity.
科学的研究の応用
TAK-659 has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits the activity of several key signaling pathways involved in cancer cell growth and survival, including the B-cell receptor (BCR) signaling pathway and the NF-κB pathway. TAK-659 has also been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
3-(4-fluorophenoxy)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c22-17-6-8-18(9-7-17)29-19-5-1-4-16(11-19)20(28)23-10-2-3-15-12-24-21-25-14-26-27(21)13-15/h1,4-9,11-14H,2-3,10H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMROMALRRIMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2636338.png)

![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2636342.png)
![N-Methyl-N-[2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2636344.png)
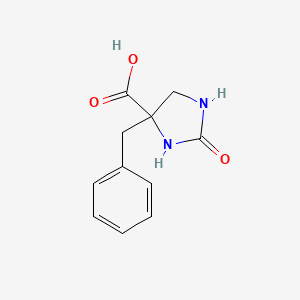
![Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B2636347.png)
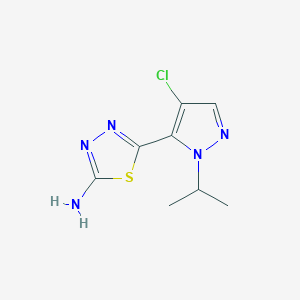
![2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2636351.png)
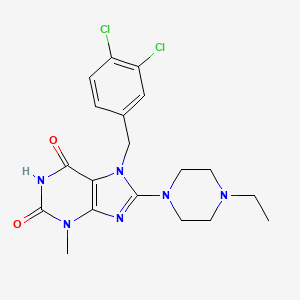
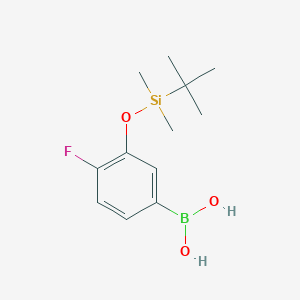
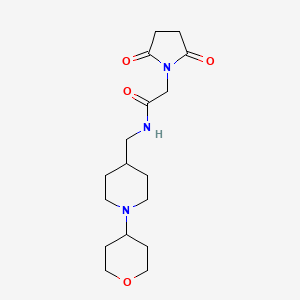
![2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636357.png)
![N-[(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2636358.png)
![N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2636360.png)